molecular formula C6H7N5O B2574357 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one CAS No. 1239735-10-4

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one

Cat. No.: B2574357
CAS No.: 1239735-10-4
M. Wt: 165.156
InChI Key: NSNUPPQNAKFLPC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.

    Triazolo[1,5-c]pyrimidine: Known for its use in medicinal chemistry as enzyme inhibitors.

Uniqueness

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

5,7-dimethyl-3H-pyrazolo[4,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4-5(11(2)9-3)6(12)8-10-7-4/h1-2H3,(H,7,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNUPPQNAKFLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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